molecular formula C8H11NO3 B589606 Methyl 4-(1,2-oxazol-4-yl)butanoate CAS No. 141679-50-7

Methyl 4-(1,2-oxazol-4-yl)butanoate

Cat. No.: B589606
CAS No.: 141679-50-7
M. Wt: 169.18
InChI Key: YXDTYJGWORYRBV-UHFFFAOYSA-N
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Description

Methyl 4-(1,2-oxazol-4-yl)butanoate is a methyl ester derivative featuring a butanoate chain linked to a 1,2-oxazole heterocycle at the 4-position. The oxazole ring, a five-membered structure containing oxygen and nitrogen atoms, imparts distinct electronic and steric properties to the compound.

Properties

CAS No.

141679-50-7

Molecular Formula

C8H11NO3

Molecular Weight

169.18

IUPAC Name

methyl 4-(1,2-oxazol-4-yl)butanoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)4-2-3-7-5-9-12-6-7/h5-6H,2-4H2,1H3

InChI Key

YXDTYJGWORYRBV-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1=CON=C1

Synonyms

4-Isoxazolebutanoicacid,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(1,2-oxazol-4-yl)butanoate with structurally related esters, emphasizing heterocyclic influences, substituent effects, and applications:

Compound Name Heterocycle Substituents Key Properties Applications/Notes
This compound 1,2-oxazole Methyl ester, butanoate chain Likely moderate polarity; electron-deficient ring may enhance electrophilic reactivity. Potential intermediate for bioactive molecules; structural simplicity aids synthesis.
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate Benzotriazole Ethyl ester, butanoate chain Higher aromaticity and bulk; benzotriazole may confer UV stability and metal-binding affinity. Laboratory research only; not for drug/household use due to safety constraints.
Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate 1,2-oxazole (dimethyl) Methyl ester, dimethylamino substituent Increased steric hindrance; discontinued due to synthesis challenges or instability. Discontinued; complex substituents likely hindered scalability.
Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate 1,3-thiazole Ethylamino group, methyl ester Sulfur atom enhances π-electron richness; potential for nucleophilic substitution. Discontinued; thiazole derivatives often explored in antimicrobial agents.

Key Structural and Functional Differences:

Heterocyclic Core: 1,2-Oxazole: Electron-deficient due to adjacent oxygen and nitrogen, favoring electrophilic substitution reactions. Benzotriazole: Aromatic triazole fused with benzene increases molecular weight and UV absorption, useful in photostabilizers or corrosion inhibitors. However, safety concerns limit its use . 1,3-Thiazole: Sulfur atom enhances electron density, enabling nucleophilic attacks. Thiazole derivatives are common in bioactive molecules (e.g., sulfathiazole antibiotics) .

Substituent Effects: Ester Group: Methyl esters (vs. ethyl) generally lower lipophilicity, affecting membrane permeability in drug design. Amino/Alkyl Chains: Substituents like dimethylamino (in the discontinued oxazole analog) introduce steric hindrance, complicating synthesis or reducing stability .

Applications: this compound’s simplicity makes it a versatile scaffold for further functionalization.

Research Findings and Trends

  • Synthetic Accessibility: Straightchain oxazole esters like this compound are more synthetically tractable than multi-substituted analogs (e.g., dimethylamino derivatives), which face discontinuation due to impractical synthesis .
  • Safety Profiles: Ethyl benzotriazole butanoate’s SDS emphasizes stringent lab handling, suggesting higher hazards compared to oxazole/thiazole esters, which may have milder toxicity .
  • Electrophilic Reactivity : The oxazole ring’s electron deficiency could facilitate reactions at the ester carbonyl, such as nucleophilic acyl substitutions, whereas thiazole’s electron-rich core may favor aromatic substitutions .

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